2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the difluoromethoxy group: This is achieved through a nucleophilic substitution reaction using a difluoromethoxy reagent.
Attachment of the methoxyethyl group: This step involves the alkylation of the intermediate compound with a methoxyethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-ethoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- 2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-propoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Uniqueness
The uniqueness of 2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[2-(difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O3/c1-25-12-11-23-9-4-7-19(17(23)24)8-10-22(14-19)13-15-5-2-3-6-16(15)26-18(20)21/h2-3,5-6,18H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMNZMQRJKYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)CC3=CC=CC=C3OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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